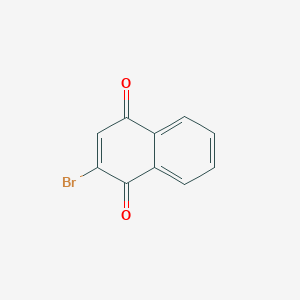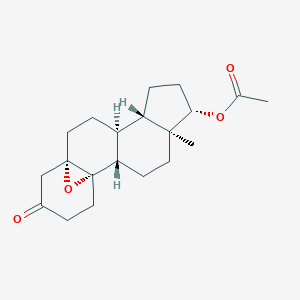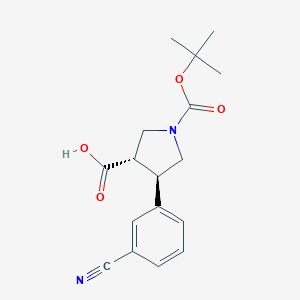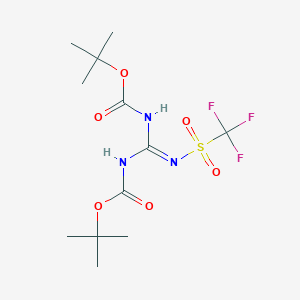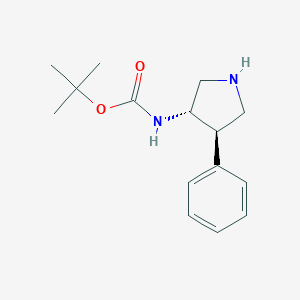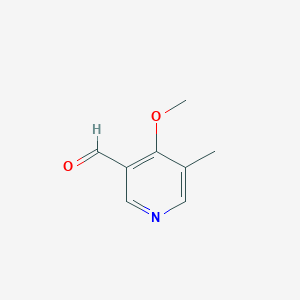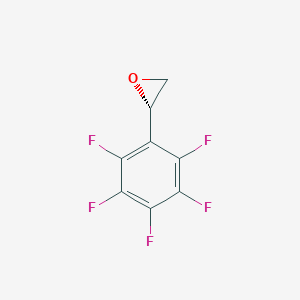
(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide
Overview
Description
®-(+)-2,3,4,5,6-pentafluorostyrene oxide is a chiral epoxide derived from pentafluorostyrene. This compound is notable for its high enantiomeric purity and its utility as a building block in the synthesis of various chiral organic compounds and functional polymers . The presence of multiple fluorine atoms imparts unique chemical properties, making it a valuable compound in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2,3,4,5,6-pentafluorostyrene oxide typically involves the enantioselective epoxidation of pentafluorostyrene. One common method employs chiral iron “twin coronet” porphyrin as a catalyst in the presence of iodosylbenzene in dichloromethane at 0°C . This reaction yields the desired epoxide with high enantiomeric excess.
Industrial Production Methods
While specific industrial production methods for ®-(+)-2,3,4,5,6-pentafluorostyrene oxide are not extensively documented, the principles of enantioselective catalysis and the use of robust catalytic systems are likely employed to achieve high yields and purity. The scalability of these methods would depend on the optimization of reaction conditions and the efficiency of the catalysts used.
Chemical Reactions Analysis
Types of Reactions
®-(+)-2,3,4,5,6-pentafluorostyrene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form more complex structures.
Reduction: Reduction reactions can convert the epoxide to other functional groups.
Substitution: The fluorine atoms can be substituted with other groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
®-(+)-2,3,4,5,6-pentafluorostyrene oxide has several scientific research applications:
Medicine: Its derivatives are explored for potential pharmaceutical applications, including drug development and delivery systems.
Mechanism of Action
The mechanism by which ®-(+)-2,3,4,5,6-pentafluorostyrene oxide exerts its effects involves its interaction with various molecular targets. The epoxide group is highly reactive, allowing it to participate in nucleophilic addition reactions. This reactivity is harnessed in catalysis and synthesis, where the compound acts as an intermediate, facilitating the formation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
®-styrene oxide: Similar in structure but lacks the fluorine atoms, resulting in different reactivity and applications.
(S)-(+)-2,3,4,5,6-pentafluorostyrene oxide: The enantiomer of the compound, with similar properties but different enantiomeric excess and applications.
Pentafluorostyrene: The precursor to the epoxide, used in various polymerization reactions.
Uniqueness
®-(+)-2,3,4,5,6-pentafluorostyrene oxide is unique due to its high enantiomeric purity and the presence of multiple fluorine atoms. These features enhance its reactivity and make it a valuable compound for synthesizing chiral molecules and studying enantioselective reactions .
Properties
IUPAC Name |
(2R)-2-(2,3,4,5,6-pentafluorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPTXICNGFRDG-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


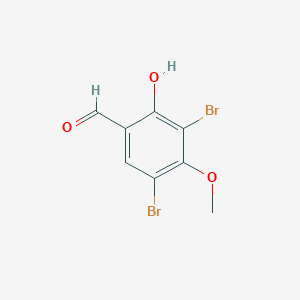
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
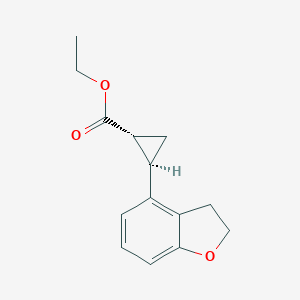
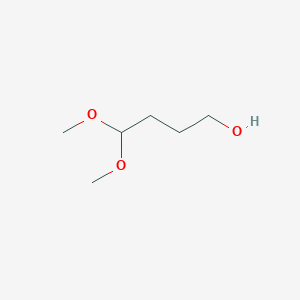
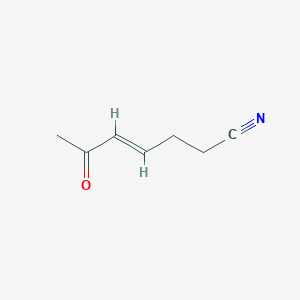
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)
